Cas no 2413870-07-0 (tert-butyl N-(1H-1,3-benzodiazol-2-yl)-N-(2-hydroxypropyl)carbamate)

tert-butyl N-(1H-1,3-benzodiazol-2-yl)-N-(2-hydroxypropyl)carbamate Chemical and Physical Properties
Names and Identifiers
-
- EN300-26665535
- tert-butyl N-(1H-1,3-benzodiazol-2-yl)-N-(2-hydroxypropyl)carbamate
- 2413870-07-0
-
- Inchi: 1S/C15H21N3O3/c1-10(19)9-18(14(20)21-15(2,3)4)13-16-11-7-5-6-8-12(11)17-13/h5-8,10,19H,9H2,1-4H3,(H,16,17)
- InChI Key: SFUCWBJNXPAOIK-UHFFFAOYSA-N
- SMILES: O(C(N(C1=NC2C=CC=CC=2N1)CC(C)O)=O)C(C)(C)C
Computed Properties
- Exact Mass: 291.15829154g/mol
- Monoisotopic Mass: 291.15829154g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 21
- Rotatable Bond Count: 5
- Complexity: 370
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.3
- Topological Polar Surface Area: 78.4Ų
tert-butyl N-(1H-1,3-benzodiazol-2-yl)-N-(2-hydroxypropyl)carbamate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26665535-2.5g |
tert-butyl N-(1H-1,3-benzodiazol-2-yl)-N-(2-hydroxypropyl)carbamate |
2413870-07-0 | 95.0% | 2.5g |
$503.0 | 2025-03-20 | |
Enamine | EN300-26665535-0.05g |
tert-butyl N-(1H-1,3-benzodiazol-2-yl)-N-(2-hydroxypropyl)carbamate |
2413870-07-0 | 95.0% | 0.05g |
$216.0 | 2025-03-20 | |
Enamine | EN300-26665535-5g |
tert-butyl N-(1H-1,3-benzodiazol-2-yl)-N-(2-hydroxypropyl)carbamate |
2413870-07-0 | 5g |
$743.0 | 2023-09-12 | ||
Enamine | EN300-26665535-10g |
tert-butyl N-(1H-1,3-benzodiazol-2-yl)-N-(2-hydroxypropyl)carbamate |
2413870-07-0 | 10g |
$1101.0 | 2023-09-12 | ||
Enamine | EN300-26665535-1.0g |
tert-butyl N-(1H-1,3-benzodiazol-2-yl)-N-(2-hydroxypropyl)carbamate |
2413870-07-0 | 95.0% | 1.0g |
$256.0 | 2025-03-20 | |
Enamine | EN300-26665535-10.0g |
tert-butyl N-(1H-1,3-benzodiazol-2-yl)-N-(2-hydroxypropyl)carbamate |
2413870-07-0 | 95.0% | 10.0g |
$1101.0 | 2025-03-20 | |
Enamine | EN300-26665535-1g |
tert-butyl N-(1H-1,3-benzodiazol-2-yl)-N-(2-hydroxypropyl)carbamate |
2413870-07-0 | 1g |
$256.0 | 2023-09-12 | ||
Enamine | EN300-26665535-5.0g |
tert-butyl N-(1H-1,3-benzodiazol-2-yl)-N-(2-hydroxypropyl)carbamate |
2413870-07-0 | 95.0% | 5.0g |
$743.0 | 2025-03-20 | |
Enamine | EN300-26665535-0.1g |
tert-butyl N-(1H-1,3-benzodiazol-2-yl)-N-(2-hydroxypropyl)carbamate |
2413870-07-0 | 95.0% | 0.1g |
$226.0 | 2025-03-20 | |
Enamine | EN300-26665535-0.5g |
tert-butyl N-(1H-1,3-benzodiazol-2-yl)-N-(2-hydroxypropyl)carbamate |
2413870-07-0 | 95.0% | 0.5g |
$246.0 | 2025-03-20 |
tert-butyl N-(1H-1,3-benzodiazol-2-yl)-N-(2-hydroxypropyl)carbamate Related Literature
-
Qianying Zhang,Wenjing Wang,Shan Huang,Sha Yu,Tingting Tan,Jun-Jie Zhu Chem. Sci., 2020,11, 1948-1956
-
Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957
-
3. Book reviews
-
Kevin de Aquino Dias,Leandro Helgueira Andrade Green Chem., 2021,23, 2308-2316
-
Georgia E. Williams,Gabriele Kociok-Köhn,Simon E. Lewis Org. Biomol. Chem., 2021,19, 2502-2511
Additional information on tert-butyl N-(1H-1,3-benzodiazol-2-yl)-N-(2-hydroxypropyl)carbamate
Introduction to Tert-butyl N-(1H-1,3-benzodiazol-2-yl)-N-(2-hydroxypropyl)carbamate (CAS No. 2413870-07-0)
Tert-butyl N-(1H-1,3-benzodiazol-2-yl)-N-(2-hydroxypropyl)carbamate is a specialized chemical compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, identified by its CAS number 2413870-07-0, belongs to a class of molecules that exhibit promising biological activities. The structural integrity of this molecule, featuring a combination of a tert-butyl group, a benzodiazole moiety, and a hydroxypropyl moiety, contributes to its unique pharmacological profile.
The benzodiazole core is well-documented for its anxiolytic and sedative properties, making it a valuable scaffold in the design of central nervous system (CNS) therapeutics. In recent years, modifications to the benzodiazole structure have aimed at enhancing selectivity and reducing side effects associated with traditional benzodiazepines. The introduction of the tert-butyl group into the molecule not only influences its solubility and metabolic stability but also modulates its interaction with biological targets.
The presence of the 2-hydroxypropyl group adds another layer of complexity to the compound's behavior. Hydroxyl groups are known to participate in hydrogen bonding, which can significantly affect the compound's binding affinity and pharmacokinetic properties. This feature makes Tert-butyl N-(1H-1,3-benzodiazol-2-yl)-N-(2-hydroxypropyl)carbamate a candidate for further exploration in drug design, particularly in the context of targeted therapy.
Recent studies have highlighted the importance of molecular diversity in pharmaceutical discovery. The unique combination of functional groups in Tert-butyl N-(1H-1,3-benzodiazol-2-yl)-N-(2-hydroxypropyl)carbamate positions it as a versatile building block for novel drug candidates. Researchers have been particularly interested in its potential as an intermediate in the synthesis of more complex molecules with enhanced therapeutic efficacy.
The compound's potential applications extend beyond CNS disorders. Preliminary investigations suggest that it may exhibit anti-inflammatory and analgesic properties, making it relevant in the treatment of chronic pain conditions. The hydrophobic nature of the tert-butyl group combined with the hydrophilic hydroxypropyl group creates a balanced physicochemical profile that could improve oral bioavailability and tissue distribution.
In vitro studies have demonstrated that Tert-butyl N-(1H-1,3-benzodiazol-2-yl)-N-(2-hydroxypropyl)carbamate interacts with various biological targets, including enzymes and receptors involved in neurotransmitter regulation. These interactions are critical for understanding its mechanism of action and for identifying potential off-target effects. Advanced computational methods, such as molecular docking and dynamic simulations, have been employed to predict how this compound might bind to its intended targets.
The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions. The introduction of the benzodiazole ring necessitates careful handling of reactive intermediates to ensure high yield and purity. Recent advancements in synthetic chemistry have enabled more efficient routes to complex molecules like Tert-butyl N-(1H-1,3-benzodiazol-2-yl)-N-(2-hydroxypropyl)carbamate, reducing production costs and improving scalability.
Evaluation of the compound's pharmacokinetic properties is essential for determining its suitability for clinical development. Studies have focused on its absorption, distribution, metabolism, excretion (ADME), and toxicity (Tox). The hydroxypropyl group's role in metabolic pathways has been particularly scrutinized to assess potential interactions with existing drugs and to predict long-term safety profiles.
The growing interest in personalized medicine has spurred research into how individual genetic variations might influence responses to therapeutic agents like Tert-butyl N-(1H-1,3-benzodiazol-2-yl)-N-(2-hydroxypropyl)carbamate. Genetic screening methods are being used to identify patient subgroups that may benefit most from this compound, thereby paving the way for tailored treatment strategies.
In conclusion, Tert-butyl N-(1H-1,3-benzodiazol-2-yl)-N-(2-hydroxypropyl)carbamate represents a significant advancement in pharmaceutical chemistry. Its unique structural features and promising biological activities make it a valuable candidate for further investigation. As research continues to uncover new insights into its mechanisms of action and therapeutic potential, this compound holds promise for addressing unmet medical needs across multiple disease areas.
2413870-07-0 (tert-butyl N-(1H-1,3-benzodiazol-2-yl)-N-(2-hydroxypropyl)carbamate) Related Products
- 2034605-46-2(methyl 4-{3-(pyrimidin-2-yl)aminoazetidine-1-carbonyl}benzoate)
- 953079-94-2(Pyrrolidine-3-carboxylic acid hydrochloride)
- 1202991-33-0(N-2-(4-methyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl-4-oxo-4H-chromene-2-carboxamide)
- 1368381-60-5(thieno[3,2-d]pyrimidine-6-carbaldehyde)
- 51-67-2(p-Tyramine)
- 1804759-36-1(3-(Bromomethyl)-5-methoxy-2-(trifluoromethoxy)pyridine-4-acetonitrile)
- 1806851-74-0(3-Cyano-5-(difluoromethyl)-2-methoxypyridine-6-carbonyl chloride)
- 641635-63-4(Methyl 2,3,4-Tri-O-benzyl-D-galactopyranoside)
- 62625-30-3(Bromocresol Purple Sodium Salt)
- 1806004-99-8(2-Chloro-5-(difluoromethyl)-3-hydroxypyridine-6-acetonitrile)

